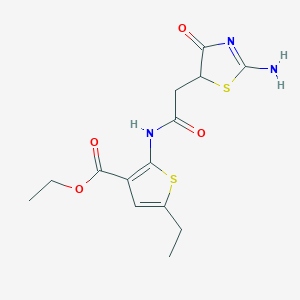

Ethyl 5-ethyl-2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)thiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 5-ethyl-2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)thiophene-3-carboxylate is a complex organic compound characterized by its intricate molecular structure

Mechanism of Action

Target of Action

Thiazolidine motifs, which are part of the compound’s structure, are known to have diverse therapeutic and pharmaceutical activity .

Mode of Action

It is known that thiazolidine motifs interact with various biological targets, leading to a range of pharmacological responses .

Biochemical Pathways

Thiazolidine motifs are known to influence a variety of biological responses, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .

Pharmacokinetics

Various synthetic approaches have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .

Result of Action

The compound has been assayed in vitro for its anti-cancer activities against human liver cancer (HepG2) and human breast cancer (MCF-7) cell lines . Most of the derivatives exhibited significant cytotoxicity . In particular, a derivative displayed the highest level of cytotoxicity compared with cisplatin, and its IC 50 values for HepG2 and MCF-7 cells were 0.88 and 0.80 μmol/L, respectively .

Action Environment

The synthesis of thiazolidine derivatives often involves considerations of green chemistry, atom economy, cleaner reaction profile, and catalyst recovery , which may indirectly suggest the influence of environmental factors on the compound’s action.

Biochemical Analysis

Biochemical Properties

It is known that this compound acts as a negative allosteric modulator (NAM) of the NMDA receptor . This suggests that it interacts with enzymes and proteins associated with this receptor, potentially influencing their function and the biochemical reactions they are involved in .

Cellular Effects

In terms of cellular effects, Ethyl 5-ethyl-2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)thiophene-3-carboxylate appears to influence the function of cells by modulating the activity of the NMDA receptor . This could have a variety of effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is related to its role as a NAM of the NMDA receptor . It is thought to exert its effects at the molecular level by binding to this receptor and modulating its activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-ethyl-2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)thiophene-3-carboxylate typically involves multiple steps, starting with the preparation of the thiazolidine core. This can be achieved through the reaction of appropriate thiophene derivatives with imino-oxo compounds under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating or cooling to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure the high purity and yield of the final product. The process may also include the use of catalysts to enhance the reaction efficiency and reduce by-products.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-ethyl-2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)thiophene-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of suitable solvents.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Ethyl 5-ethyl-2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)thiophene-3-carboxylate has shown potential in various scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound has been studied for its biological activities, including antimicrobial and antioxidant properties.

Industry: The compound can be used in the production of advanced materials and chemical intermediates.

Comparison with Similar Compounds

Ethyl 5-ethyl-2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)thiophene-3-carboxylate can be compared with other similar compounds, such as:

Ethyl 2-(2-imino-4-oxothiazolidin-5-yl)acetamidothiophene-3-carboxylate: This compound lacks the ethyl group at the 5-position, which may affect its biological activity and properties.

Ethyl 5-ethyl-2-(2-imino-4-oxothiazolidin-5-yl)acetamidothiophene-3-carboxylate: This compound has a similar structure but with a different substituent at the 3-position, leading to variations in its reactivity and applications.

Biological Activity

Ethyl 5-ethyl-2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antitumor, antimicrobial, and apoptosis-inducing properties, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a complex structure that includes a thiophene ring and an oxothiazolidine moiety, which are known for their biological significance. The general formula can be represented as follows:

Antitumor Activity

In Vitro Studies

Research indicates that this compound exhibits potent antitumor activity against various cancer cell lines. A study evaluated its effects on MCF-7 breast cancer cells, revealing an IC50 value of approximately 23.2 µM . The compound induced significant apoptosis, with early and late apoptotic cell populations increasing by 2.3 times and 6.6 times , respectively, compared to untreated controls .

Table 1: Antitumor Activity of Ethyl 5-Ethyl Compound

| Cell Line | IC50 (µM) | Apoptosis Induction | Cell Cycle Arrest |

|---|---|---|---|

| MCF-7 | 23.2 | Early: 8.73%, Late: 18.13% | G2/M: 25.56%, S: 23.38% |

| A549 | Not reported | Moderate | Not reported |

In Vivo Studies

In vivo studies further corroborated the antitumor potential of this compound. In experiments involving tumor-bearing mice, treatment resulted in a 54% reduction in tumor mass compared to controls. The compound also mitigated hepatotoxicity associated with chemotherapy, restoring liver enzyme levels toward normal .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. In vitro assessments indicated that it possesses significant antibacterial activity, particularly when tested against strains such as Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity of Ethyl 5-Ethyl Compound

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.22 | 0.25 |

| Escherichia coli | Not reported | Not reported |

The minimum inhibitory concentration (MIC) values suggest that the compound exhibits bactericidal effects, making it a candidate for further development as an antimicrobial agent .

The biological activity of this compound is believed to be linked to its ability to induce apoptosis through the mitochondrial pathway, leading to cell cycle arrest and subsequent cell death. The presence of the oxothiazolidinone moiety is critical for its interaction with cellular targets involved in these processes .

Case Studies

- MCF-7 Cell Line Study : A study demonstrated that treatment with the compound led to a significant decrease in cell viability and increased apoptosis markers after 48 hours of exposure.

- Animal Model Study : In a murine model of breast cancer, the compound was administered over several days, resulting in substantial tumor size reduction compared to controls, indicating its potential for clinical application.

Properties

IUPAC Name |

ethyl 2-[[2-(2-amino-4-oxo-1,3-thiazol-5-yl)acetyl]amino]-5-ethylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4S2/c1-3-7-5-8(13(20)21-4-2)12(22-7)16-10(18)6-9-11(19)17-14(15)23-9/h5,9H,3-4,6H2,1-2H3,(H,16,18)(H2,15,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APXUQHGXSMWLMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(S1)NC(=O)CC2C(=O)N=C(S2)N)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.